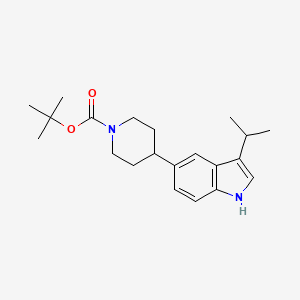
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a piperidine ring substituted with an indole moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and piperidine derivatives.
Reaction Conditions: The indole derivative is first functionalized to introduce the isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Coupling Reaction: The functionalized indole is then coupled with a piperidine derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality.
Chemical Reactions Analysis
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a valuable scaffold for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Biological Studies: It is used in biological studies to investigate the role of indole derivatives in various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It finds applications in the synthesis of advanced materials and as a building block for the production of complex organic molecules
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological activity .
Comparison with Similar Compounds
tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate: This compound lacks the isopropyl group, which may result in different biological activities and binding affinities.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an indole, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C21H30N2O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-14(2)18-13-22-19-7-6-16(12-17(18)19)15-8-10-23(11-9-15)20(24)25-21(3,4)5/h6-7,12-15,22H,8-11H2,1-5H3 |
InChI Key |
BWLYCXBLUREBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)



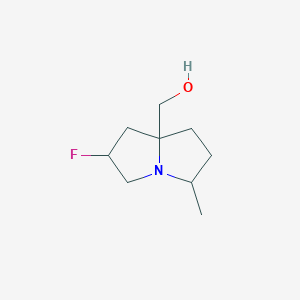
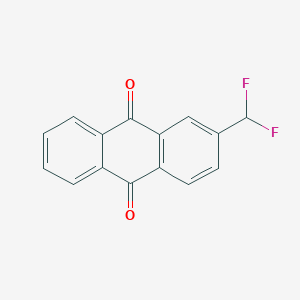

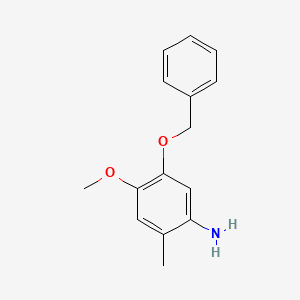
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
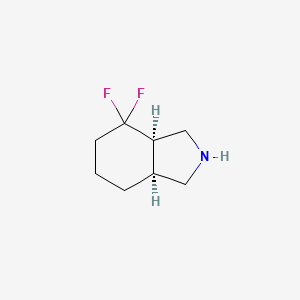
![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
